Duloxetine hydrochloride
Overview
Description
Duloxetine, also known by its brand names Cymbalta and Ariclaim, is a medication used to treat several conditions. It falls under the category of serotonin-norepinephrine reuptake inhibitors (SNRIs). These drugs work by increasing the levels of mood-enhancing neurotransmitters, serotonin, and norepinephrine, in the brain. Duloxetine is primarily used for the following purposes:
Major Depressive Disorder (MDD): It helps manage symptoms of depression.
Generalized Anxiety Disorder (GAD): It alleviates anxiety symptoms.
Fibromyalgia: It provides relief from fibromyalgia-related pain.
Neuropathic Pain: It is effective in treating certain types of nerve pain.
Central Sensitization: It helps regulate pain perception
Scientific Research Applications
Duloxetine has diverse applications across different fields:
Medicine: It treats depression, anxiety, and neuropathic pain.
Chemistry: Researchers study its synthesis and reactivity.
Biology: It may impact neurotransmitter systems.
Industry: It plays a role in pharmaceutical production.
Mechanism of Action
Target of Action
Duloxetine hydrochloride is a potent inhibitor of neuronal serotonin and norepinephrine reuptake . These neurotransmitters play a crucial role in mood regulation and pain perception, making them primary targets for many antidepressant and analgesic drugs .
Mode of Action
This compound works by selectively inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft . This inhibition increases the concentration of these neurotransmitters in the synaptic gap, enhancing neurotransmission . Duloxetine is less potent in inhibiting dopamine reuptake and has no significant affinity for other neurotransmitter receptors .
Biochemical Pathways
It is known that the increase in serotonin and norepinephrine levels in the synaptic cleft can lead to downstream effects such as mood elevation and pain relief .
Pharmacokinetics
Duloxetine achieves a maximum plasma concentration of approximately 47ng/mL to 110ng/mL approximately 6 hours after dosing . The elimination half-life of duloxetine is approximately 10–12 hours and the volume of distribution is approximately 1640 L . Duloxetine is metabolized in the liver by two P450 isozymes, CYP2D6 and CYP1A2 . About 70% of the drug is excreted in urine and 20% in feces . Factors such as sex, smoking status, age, ethnicity, CYP2D6 genotype, hepatic function, and renal function can influence the pharmacokinetics of duloxetine .
Result of Action
The increased levels of serotonin and norepinephrine in the brain due to duloxetine’s action can lead to improved mood and reduced perception of pain . This makes duloxetine effective in treating conditions like major depressive disorder, generalized anxiety disorder, neuropathic pain, and fibromyalgia .
Action Environment
This compound is acid-labile, meaning it can degrade in acidic environments such as the stomach . Therefore, it is typically formulated as enteric-coated tablets or capsules to protect it from stomach acid and ensure it is only released in the less acidic environment of the intestines . The time of day and food can impact duloxetine absorption, with food and bedtime administration delaying the maximum concentration time by 4 hours .
Safety and Hazards
Duloxetine hydrochloride may be harmful if swallowed and can cause serious eye damage . It may cause drowsiness or dizziness and is suspected of damaging fertility or the unborn child . It may also cause harm to breast-fed children and may cause damage to organs (Liver) through prolonged or repeated exposure .
Future Directions
Biochemical Analysis
Biochemical Properties
Duloxetine hydrochloride interacts with various enzymes and proteins. It is metabolized in the liver by two P450 isozymes, CYP2D6 and CYP1A2 . The major biotransformation pathways for duloxetine involve oxidation of the naphthyl ring followed by conjugation and further oxidation . Both CYP2D6 and CYP1A2 catalyze the oxidation of the naphthyl ring .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression. For instance, it affects the reuptake of serotonin and norepinephrine, thus altering the levels of these neurotransmitters in the brain .
Molecular Mechanism
The mechanism of action of this compound involves its potent inhibition of neuronal serotonin and norepinephrine reuptake . It exerts its effects at the molecular level through binding interactions with the serotonin and norepinephrine transporters, inhibiting their reuptake and thereby increasing the levels of these neurotransmitters in the synaptic cleft .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound have been observed to change. For instance, it has been found that the elimination half-life of duloxetine is approximately 10–12 hours . This suggests that the drug’s effects may decrease over time as it is metabolized and excreted from the body.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, Duloxetine (10 mg/kg) was found to be superior to ibuprofen at every time point as shown by an increase in mean reaction time .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver by two P450 isozymes, CYP2D6 and CYP1A2 . The major biotransformation pathways for duloxetine involve oxidation of the naphthyl ring followed by conjugation and further oxidation .
Transport and Distribution
This compound is well absorbed, with a maximum plasma concentration achieved approximately 6 hours after dosing . It is highly protein-bound (>90%), primarily to albumin and alpha 1-acid glycoprotein .
Subcellular Localization
It is known that the drug acts at the synaptic cleft in neurons, where it inhibits the reuptake of serotonin and norepinephrine .
Preparation Methods
Duloxetine can be synthesized using the following steps:
Marmieh Reaction: Starting with a thiophene compound, the Marmieh reaction is employed.
Asymmetric Reduction: The compound is asymmetrically reduced using LiAl2H2 in ether at -78°C.
Bromination: Hydrobromic acid is added to form the hydrobromide salt of the reduced product.
Alkylation: The compound is alkylated with 1-fluoronaphthalene.
Demethylation: Finally, demethylation yields the oxalate salt of duloxetine.
Chemical Reactions Analysis
Duloxetine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions include LiAl2H2, hydrobromic acid, and 1-fluoronaphthalene. The major products formed depend on the specific reaction pathway.
Comparison with Similar Compounds
Duloxetine stands out due to its dual action on serotonin and norepinephrine reuptake. Similar compounds include venlafaxine (another SNRI) and selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and paroxetine.
Properties
CAS No. |
136434-34-9 |
---|---|
Molecular Formula |
C18H20ClNOS |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
hydron;(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;chloride |
InChI |
InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/t17-;/m0./s1 |
InChI Key |
BFFSMCNJSOPUAY-LMOVPXPDSA-N |
Isomeric SMILES |
[H+].CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.[Cl-] |
SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl |
Canonical SMILES |
[H+].CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.[Cl-] |
Appearance |
Solid powder |
flash_point |
9.7 °C (49.5 °F) - closed cup |
116539-59-4 136434-34-9 |
|
physical_description |
Solid |
Pictograms |
Corrosive; Acute Toxic; Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Stable under recommended storage conditions. |
solubility |
2.96e-03 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cymbalta duloxetine Duloxetine Ethanedioate (1:1), (+-)-isomer - T353987 Duloxetine HCl duloxetine hydrochloride duloxetine, (+)-isomer HCl, Duloxetine Hydrochloride, Duloxetine LY 227942 LY 248686 LY-227942 LY-248686 LY227942 LY248686 N-methyl-3-(1-naphthalenyloxy)-2-thiophenepropanamine N-methyl-3-(1-naphthalenyloxy)-3-(2-thiophene)propanamide |
vapor_pressure |
1.18X10-7 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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